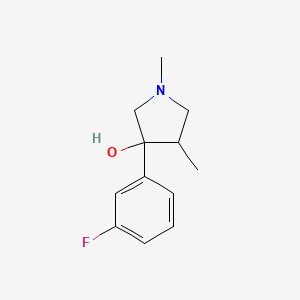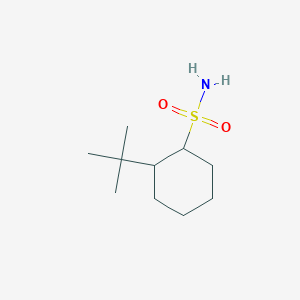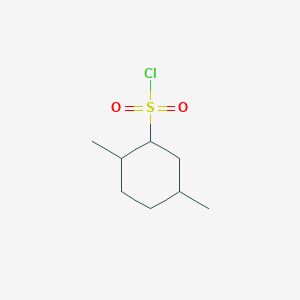
2,5-Dimethylcyclohexane-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dimethylcyclohexane-1-sulfonyl chloride is an organic compound with the molecular formula C8H15ClO2S and a molecular weight of 210.72 g/mol . It is a derivative of cyclohexane, featuring two methyl groups at the 2 and 5 positions and a sulfonyl chloride group at the 1 position. This compound is known for its reactivity and is used in various chemical synthesis processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,5-Dimethylcyclohexane-1-sulfonyl chloride can be synthesized through the sulfonylation of 2,5-dimethylcyclohexanol. The reaction typically involves the use of chlorosulfonic acid (HSO3Cl) as the sulfonylating agent. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group at the 1 position of the cyclohexane ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Dimethylcyclohexane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonothioates, respectively.
Reduction Reactions: The compound can be reduced to form 2,5-dimethylcyclohexane-1-sulfonic acid under specific conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used for the reduction of the sulfonyl chloride group.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Applications De Recherche Scientifique
2,5-Dimethylcyclohexane-1-sulfonyl chloride has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2,5-dimethylcyclohexane-1-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to form various derivatives through substitution reactions. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexanesulfonyl chloride: Lacks the methyl groups at the 2 and 5 positions.
2,4-Dimethylcyclohexane-1-sulfonyl chloride: Features methyl groups at the 2 and 4 positions instead of 2 and 5.
Uniqueness
2,5-Dimethylcyclohexane-1-sulfonyl chloride is unique due to the specific positioning of the methyl groups, which can influence its reactivity and the types of derivatives formed. This structural variation can lead to differences in physical properties and chemical behavior compared to similar compounds .
Propriétés
Formule moléculaire |
C8H15ClO2S |
|---|---|
Poids moléculaire |
210.72 g/mol |
Nom IUPAC |
2,5-dimethylcyclohexane-1-sulfonyl chloride |
InChI |
InChI=1S/C8H15ClO2S/c1-6-3-4-7(2)8(5-6)12(9,10)11/h6-8H,3-5H2,1-2H3 |
Clé InChI |
ILHLYXWWEDBIHU-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(C(C1)S(=O)(=O)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



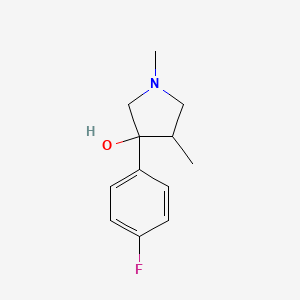
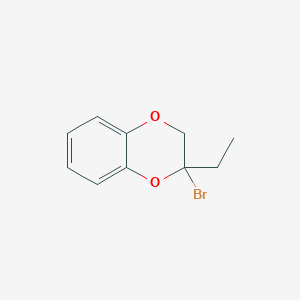
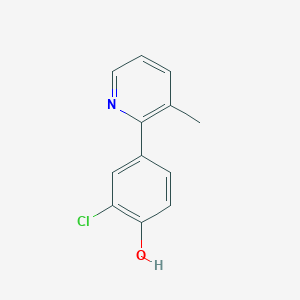
![2-Methyl-3-[1-(2-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13236313.png)
![5-[(Cyclopropylamino)methyl]-2,3-dimethylbenzene-1-sulfonamide](/img/structure/B13236318.png)
![{2-Benzyl-2-azabicyclo[3.1.0]hexan-1-yl}methanamine](/img/structure/B13236319.png)

![N-Methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B13236323.png)
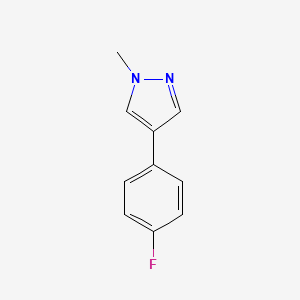
![(2E)-6-hydroxy-2-[(4-nitrophenyl)methylidene]-1-benzofuran-3-one](/img/structure/B13236335.png)
![N-[(4-bromothiophen-2-yl)methyl]-2-chloropyridin-4-amine](/img/structure/B13236346.png)
